molecular formula C20H18N4O5 B11539471 2,4-Dimethoxy-N'-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide

2,4-Dimethoxy-N'-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide

Cat. No.: B11539471
M. Wt: 394.4 g/mol
InChI Key: PYYUVFSFPYQQFT-FYJGNVAPSA-N
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Description

2,4-Dimethoxy-N’-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazone functional group (-NHN=CH-) and are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-N’-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N’-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,4-Dimethoxy-N’-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N’-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-Dimethoxy-N’-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the 3-nitrophenyl and pyrrol moieties

Properties

Molecular Formula

C20H18N4O5

Molecular Weight

394.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C20H18N4O5/c1-28-17-8-9-18(19(12-17)29-2)20(25)22-21-13-16-7-4-10-23(16)14-5-3-6-15(11-14)24(26)27/h3-13H,1-2H3,(H,22,25)/b21-13+

InChI Key

PYYUVFSFPYQQFT-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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